2-(1H-Benzimidazol-2-YL)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)-1-pyrrolidinecarboxamide
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Overview
Description
2-(1H-Benzimidazol-2-YL)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)-1-pyrrolidinecarboxamide is a complex organic compound that features a benzimidazole core, a benzodioxepin ring, and a pyrrolidinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-YL)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)-1-pyrrolidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the benzodioxepin ring and the pyrrolidinecarboxamide group. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-YL)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1H-Benzimidazol-2-YL)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)-1-pyrrolidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-YL)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The benzodioxepin ring and pyrrolidinecarboxamide group contribute to the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-4-chloro-5-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinyl]-3(2H)-pyridazinone
- 2-(1H-Benzimidazol-2-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinecarboxamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, benzodioxepin ring, and pyrrolidinecarboxamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-14-8-9-18-19(13-14)28-12-4-11-27-18)25-10-3-7-17(25)20-23-15-5-1-2-6-16(15)24-20/h1-2,5-6,8-9,13,17H,3-4,7,10-12H2,(H,22,26)(H,23,24) |
InChI Key |
SMOGRGLSJVNTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCCO3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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